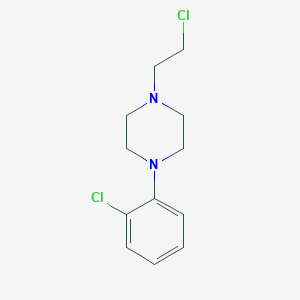
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is a compound belonging to the piperazine family, which is known for its diverse biological activities Piperazine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, typically involves the reaction of piperazine with 2-chloroethyl chloride and 2-chlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the substitution reactions, leading to the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroethyl and chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the chloro groups to corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines are commonly used under mild to moderate temperatures.
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Major Products
Nucleophilic Substitution: Substituted piperazine derivatives with various functional groups.
Oxidation: Oxidized derivatives such as alcohols, ketones, or carboxylic acids.
Reduction: Reduced derivatives with hydrogen replacing the chloro groups.
Applications De Recherche Scientifique
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological processes. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperazine, 1-(2-chloroethyl)-4-(2-methylphenyl)-: Similar structure with a methyl group instead of a chloro group on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-fluorophenyl)-: Similar structure with a fluorine atom instead of a chlorine atom on the phenyl ring.
Piperazine, 1-(2-chloroethyl)-4-(2-bromophenyl)-: Similar structure with a bromine atom instead of a chlorine atom on the phenyl ring.
Uniqueness
Piperazine, 1-(2-chloroethyl)-4-(2-chlorophenyl)-, is unique due to the presence of two chloro groups, which enhance its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
63377-89-9 |
|---|---|
Formule moléculaire |
C12H16Cl2N2 |
Poids moléculaire |
259.17 g/mol |
Nom IUPAC |
1-(2-chloroethyl)-4-(2-chlorophenyl)piperazine |
InChI |
InChI=1S/C12H16Cl2N2/c13-5-6-15-7-9-16(10-8-15)12-4-2-1-3-11(12)14/h1-4H,5-10H2 |
Clé InChI |
VSSPTHXAKQWAHB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCl)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propanamide, 3-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]-N-ethyl-](/img/structure/B14504762.png)



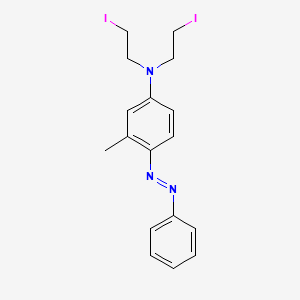

sulfanium bromide](/img/structure/B14504786.png)
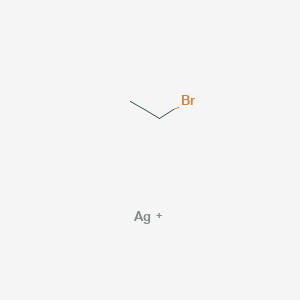
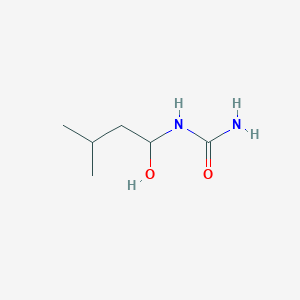

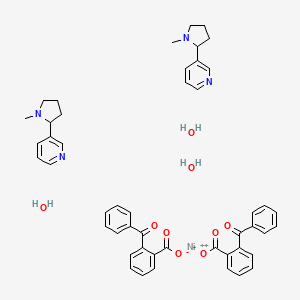
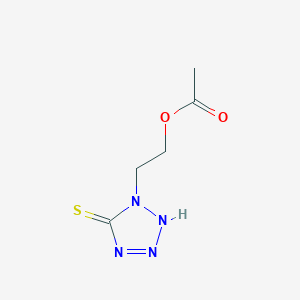
![5-[(Butylcarbamothioyl)amino]-2-hydroxybenzoic acid](/img/structure/B14504824.png)

